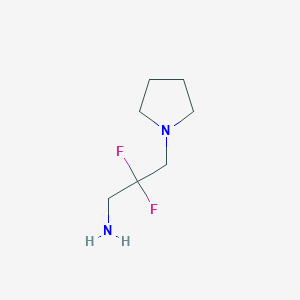

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

CAS No.:

Cat. No.: VC17658979

Molecular Formula: C7H14F2N2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14F2N2 |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine |

| Standard InChI | InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2 |

| Standard InChI Key | SBDZICRBPQITGD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CC(CN)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine, reflects its branched structure:

-

A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at the third carbon.

-

Two fluorine atoms at the second carbon, creating a difluoromethyl group.

-

A primary amine (-NH₂) at the first carbon.

The canonical SMILES notation (C1CCN(C1)CC(CN)(F)F) and InChIKey (SBDZICRBPQITGD-UHFFFAOYSA-N) provide unambiguous structural representations.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄F₂N₂ |

| Molecular Weight | 164.20 g/mol |

| Hydrogen Bond Donors | 2 (amine group) |

| Hydrogen Bond Acceptors | 3 (amine, two fluorines) |

| Topological Polar Surface Area | 35.2 Ų |

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) are unavailable in the provided sources, computational predictions suggest:

-

Mass Spectrometry: Predicted fragmentation patterns indicate a base peak at m/z 164.1 (molecular ion).

-

Collision Cross Section: Estimated CCS values for adducts (e.g., [M+H]+) range from 139–146 Ų, useful for LC-MS workflows .

The difluoro group’s electronegativity induces a dipole moment, potentially enhancing solubility in polar aprotic solvents like DMSO or DMF.

Synthesis and Preparation

Synthetic Routes

Although detailed protocols are proprietary, plausible pathways include:

-

Reductive Amination: Reacting 2,2-difluoro-3-pyrrolidin-1-ylpropanal with ammonia under catalytic hydrogenation.

-

Nucleophilic Substitution: Displacing a leaving group (e.g., bromide) in 2,2-difluoro-3-pyrrolidin-1-ylpropane with an amide ion.

Key challenges involve controlling regioselectivity and minimizing side reactions from the pyrrolidine’s basicity.

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Aldehyde Preparation | Pyrrolidine, difluoroacetone, HCl |

| Reductive Amination | NH₃, NaBH₃CN, MeOH, 0–5°C |

| Purification | Column chromatography (SiO₂) |

Purification and Characterization

Crude product purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity for research use.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated amines are pivotal in drug design due to:

-

Metabolic Stability: C-F bonds resist oxidative degradation, prolonging half-life.

-

Bioavailability: Enhanced membrane permeability via fluorine’s lipophilicity.

While direct studies on this compound are lacking, analogs demonstrate kinase inhibition and GPCR modulation .

Materials Science

The pyrrolidine moiety’s rigidity and fluorine’s electronic effects make this compound a candidate for:

-

Liquid Crystals: As a mesogen component.

-

Polymer Additives: Improving thermal stability in fluoropolymers.

| Supplier | Purity | Packaging | Price Range |

|---|---|---|---|

| Sigma-Aldrich | >95% | 250 mg, 1 g | $120–$300/g |

| Jingjiang Sanjing | >90% | 100 g, 500 g | $80–$200/g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume